molecular formula C12H9ClN2OS2 B5661432 N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5661432
M. Wt: 296.8 g/mol
InChI Key: CWBOMJABCYVOMK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene-2-carboxamide derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The presence of the thiophene ring and the carbamothioyl group contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds under mild conditions and yields the desired thiophene-2-carboxamide derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene-2-carboxamide derivatives, such as:

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c13-8-3-5-9(6-4-8)14-12(17)15-11(16)10-2-1-7-18-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBOMJABCYVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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